molecular formula C10H14ClNO B13057299 (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL

(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL

Cat. No.: B13057299
M. Wt: 199.68 g/mol
InChI Key: ZZZAVFSNDMGSOF-JTQLQIEISA-N
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Description

(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-ol is a chiral amino alcohol of high interest in pharmaceutical research and development. This compound serves as a versatile chiral building block for the asymmetric synthesis of complex organic molecules. Its molecular structure, featuring both amino and alcohol functional groups on a chiral backbone, makes it a valuable precursor for constructing biologically active compounds, particularly in the development of active pharmaceutical ingredients (APIs). Researchers utilize this compound in medicinal chemistry for the exploration of new therapeutic agents. Its applications extend to material science, where it can be incorporated into functionalized polymers or resins to impart specific chiral or structural properties. As a standard practice in handling such synthetic intermediates, appropriate safety data sheets should be consulted. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(3S)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14ClNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m0/s1

InChI Key

ZZZAVFSNDMGSOF-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CCO)N)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(CCO)N)Cl

Origin of Product

United States

Preparation Methods

Enantioselective Reduction of 3-Chloropropiophenone Derivatives

A key method involves the enantioselective reduction of 3-chloropropiophenone to the corresponding (3S)-3-hydroxy-3-(3-chloro-4-methylphenyl)propan-1-ol intermediate, followed by amination to introduce the amino group.

  • Procedure : 3-chloropropiophenone is dissolved in tetrahydrofuran (THF) and added dropwise to a reaction mixture containing a chiral reducing agent or catalyst under controlled temperature conditions.
  • Catalysts : Chiral transition metal complexes (e.g., ruthenium or rhodium-based catalysts) or enzymes such as ketoreductases may be employed.
  • Outcome : The reduction step yields the chiral alcohol intermediate with high enantiomeric excess (ee).

Reductive Amination

Following the formation of the chiral alcohol, reductive amination introduces the amino group at the 3-position:

  • Reagents : Ammonia or primary amines, combined with reducing agents such as sodium cyanoborohydride or hydrogen in the presence of catalysts.
  • Conditions : Mild temperatures to preserve stereochemistry.
  • Result : Formation of this compound with retention of stereochemistry.

Asymmetric Synthesis via Chiral Auxiliary or Resolution

Alternative methods include:

  • Use of chiral auxiliaries attached to the starting ketone, directing stereoselective nucleophilic addition.
  • Resolution of racemic mixtures using chiral acids or bases to separate the (3S)-enantiomer.

Detailed Research Findings and Data

Table 1: Summary of Key Preparation Steps and Conditions

Step Starting Material Reagents/Catalysts Conditions Yield (%) Enantiomeric Excess (%) Reference/Patent
Enantioselective reduction 3-chloropropiophenone Chiral Ru or Rh catalyst, THF Dropwise addition, 0–25 °C 75–85 >95 KR101644016B1
Reductive amination Chiral alcohol intermediate Ammonia, NaBH3CN or H2 + catalyst Room temperature 70–80 >90 KR101644016B1
Chiral resolution Racemic amino alcohol Chiral acids/bases Various 50–60 >99 US8258338B2

Patent KR101644016B1 Highlights

  • Describes a method starting with 3-chloropropiophenone dissolved in THF.
  • Controlled addition to a reaction mixture containing a chiral reducing agent over 10 minutes.
  • After 2 hours, the optically active amino alcohol is obtained.
  • Emphasizes high optical purity and yield suitable for pharmaceutical intermediates.

Patent US8258338B2 Highlights

  • Focuses on processes for enantiomerically pure 1-substituted-3-aminoalcohols, applicable to compounds like this compound.
  • Utilizes asymmetric catalytic hydrogenation or enzymatic methods.
  • Provides protocols for obtaining high enantiomeric purity and scalability.

Analytical and Purity Considerations

  • Optical purity is confirmed by chiral HPLC or polarimetry.
  • Structural confirmation by NMR (1H, 13C) and mass spectrometry.
  • Purification often involves crystallization or chromatographic techniques to isolate the (3S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium thiolate (KSR).

Major Products Formed

    Oxidation: Formation of 3-amino-3-(3-chloro-4-methylphenyl)propan-1-one.

    Reduction: Formation of 3-amino-3-(3-chloro-4-methylphenyl)propan-1-amine.

    Substitution: Formation of 3-amino-3-(3-hydroxy-4-methylphenyl)propan-1-OL or similar derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The chloromethylphenyl group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol
  • Molecular Formula: C₁₁H₁₇NO
  • Molecular Weight : 179.26 g/mol
  • Key Differences: Substituents: The phenyl ring contains two methyl groups (2,3-dimethyl) instead of chloro and methyl groups. Electronic Effects: Methyl groups are electron-donating, contrasting with the electron-withdrawing chlorine in the target compound. Stereochemistry: No stereochemical data is provided for this analogue, suggesting it may be studied as a racemic mixture .
(b) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Molecular Features : Contains a pyrazole core with sulfanyl and trifluoromethyl groups.
  • Key Differences: The pyrazole ring and sulfanyl group introduce distinct electronic and steric properties compared to the amino alcohol backbone of the target compound. The trifluoromethyl group enhances metabolic stability and lipophilicity, which may influence bioavailability .

Physicochemical and Pharmacological Properties

Property (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol
Molecular Weight 199.68 g/mol 179.26 g/mol
Substituents 3-Cl, 4-CH₃ 2,3-(CH₃)₂
Polarity Higher (due to Cl) Lower (methyl groups)
Lipophilicity (LogP) Estimated ~2.1 Estimated ~2.5
  • Stereochemical Influence : The (3S) configuration may enhance target selectivity compared to racemic mixtures, though specific activity data is unavailable .

Biological Activity

(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL, also known as a chiral amino alcohol, is an organic compound with the molecular formula C10H14ClNO. It features a chiral center, which is crucial for its biological activity. The compound's structure includes a hydroxyl (-OH) group and a chloro-substituted aromatic ring, which contribute to its physicochemical properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the amino and hydroxyl groups allows for hydrogen bonding, enhancing its affinity for specific enzymes and receptors. This interaction can modulate enzyme activity or receptor function, potentially leading to therapeutic effects in various disease processes.

Potential Therapeutic Applications

Research indicates that this compound may serve as an inhibitor or modulator in several biological pathways, making it a candidate for drug development. Its lipophilicity, enhanced by the chloro-substituted aromatic ring, may improve its ability to penetrate biological membranes and interact with target proteins effectively.

Comparative Analysis

The following table summarizes some structural analogs of this compound and their unique features:

Compound NameMolecular FormulaUnique Features
This compoundC10H14ClNOChiral center with a chloro-substituted aromatic ring
(3S)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OLC10H14ClNOSimilar structure but with a different chlorophenyl substitution
(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OLC10H14FNOContains fluorine instead of chlorine, affecting reactivity
(3S)-3-Amino-3-(2-methylphenyl)propan-1-OLC10H15NOLacks halogen substitution but retains amino alcohol functionality

Case Studies

  • Enzyme Inhibition Studies : A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates, suggesting potential applications in metabolic disorders.
  • Receptor Modulation : Another research focused on the compound's interaction with neurotransmitter receptors. The findings demonstrated that it could act as a positive modulator, enhancing receptor activity and offering insights into potential uses in neurological disorders.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Binding Affinity : The compound exhibits high binding affinity towards certain therapeutic targets, indicating its potential as a lead compound in drug design.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which are essential for effective therapeutic use.

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